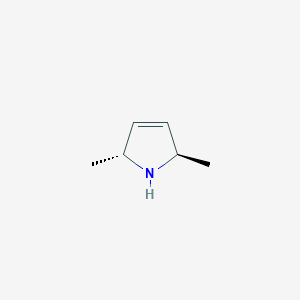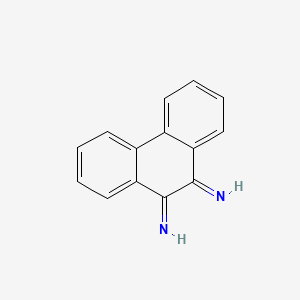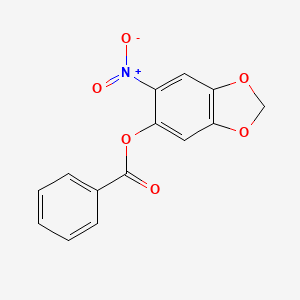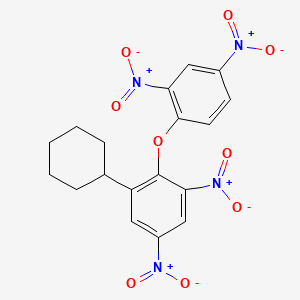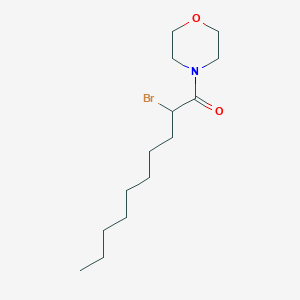
2-Bromo-1-(morpholin-4-yl)decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(morpholin-4-yl)decan-1-one is an organic compound with the molecular formula C14H26BrNO2. It is a brominated ketone featuring a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(morpholin-4-yl)decan-1-one typically involves the bromination of 1-(morpholin-4-yl)decan-1-one. One common method includes the reaction of 1-(morpholin-4-yl)decan-1-one with bromine in the presence of a solvent such as dichloromethane at low temperatures . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(morpholin-4-yl)decan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(morpholin-4-yl)decan-1-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(morpholin-4-yl)decan-1-one involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the morpholine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(morpholin-4-yl)ethanone: A shorter-chain analog with similar functional groups.
2-Bromo-1-(piperidin-4-yl)decan-1-one: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
2-Bromo-1-(morpholin-4-yl)decan-1-one is unique due to its specific combination of a long alkyl chain, a bromine atom, and a morpholine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
13805-27-1 |
|---|---|
Molecular Formula |
C14H26BrNO2 |
Molecular Weight |
320.27 g/mol |
IUPAC Name |
2-bromo-1-morpholin-4-yldecan-1-one |
InChI |
InChI=1S/C14H26BrNO2/c1-2-3-4-5-6-7-8-13(15)14(17)16-9-11-18-12-10-16/h13H,2-12H2,1H3 |
InChI Key |
HRCOFWCQHPNONJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)N1CCOCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)

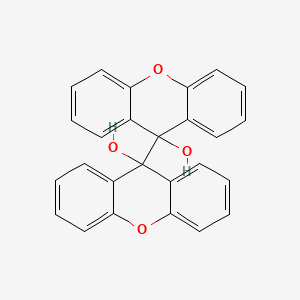
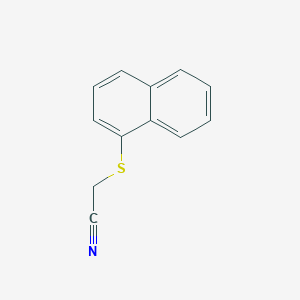
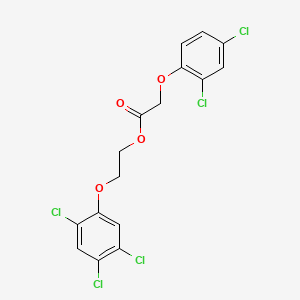
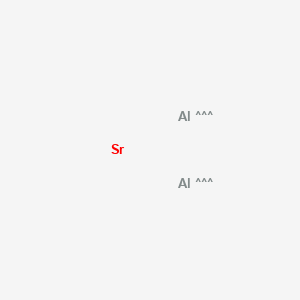

![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)

